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molecular formula C10H7BrClNO B3030584 7-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 924271-35-2

7-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No. B3030584
M. Wt: 272.52
InChI Key: PPIUOJLFVXPVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377874B2

Procedure details

A mixture of the product from Step 2 (4.7 g, 18.5 mmol) in phosphorus oxychloride (30 mL) was heated to reflux for 2 hours and cooled to RT; the volatiles were evaporated; and the residue was partitioned between 3 M NaOH and DCM. The organic phase was dried over Na2SO4; the solvent was evaporated; and the solid was triturated with Et2O (20 mL) and filtered to give the title compound (3.75 g). LRMS ESI+ (M+H)+ 274.0.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=O)=[CH:4][C:3]=1[O:13][CH3:14].P(Cl)(Cl)([Cl:17])=O>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2[Cl:17])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC1=C(C=C2C=CNC(C2=C1)=O)OC
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
and the residue was partitioned between 3 M NaOH and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
and the solid was triturated with Et2O (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C=CN=C(C2=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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